molecular formula C26H41NO2 B12426274 N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide

N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide

Cat. No.: B12426274
M. Wt: 399.6 g/mol
InChI Key: BMQBTHWVNBJSPS-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide, also known as (9Z,12Z)-N-(3-methoxybenzyl)octadeca-9,12-dienamide, is a compound with the molecular formula C26H41NO2 and a molecular weight of 399.6092 g/mol . This compound is a derivative of linoleic acid and is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide typically involves the reaction of linoleic acid with 3-methoxybenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Activation of Linoleic Acid: Linoleic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation Reaction: The activated linoleic acid is then reacted with 3-methoxybenzylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide undergoes various chemical reactions, including:

    Oxidation: The double bonds in the octadecadienamide chain can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).

    Reduction: The compound can be reduced to the corresponding saturated amide using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.

    Reduction: H2 gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: NaH in dimethylformamide (DMF), alkyl halides in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of the corresponding saturated amide.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide has several scientific research applications, including:

Mechanism of Action

N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby modulating the release of neurotransmitters and exerting analgesic, anti-inflammatory, and neuroprotective effects .

Comparison with Similar Compounds

N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide can be compared with other similar compounds, such as:

    N-(3-methoxybenzyl)linoleamide: Similar structure but with different substitution patterns on the benzyl ring.

    N-(3-methoxyphenyl)linoleamide: Lacks the methoxy group on the benzyl ring.

    N-(3-methoxyphenyl)methyl)stearamide: Saturated analog with no double bonds in the fatty acid chain.

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in terms of its specific interactions with FAAH and its potential therapeutic benefits.

Properties

Molecular Formula

C26H41NO2

Molecular Weight

399.6 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide

InChI

InChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28)

InChI Key

BMQBTHWVNBJSPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC

Origin of Product

United States

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